Product packaging for N-(2-nitrophenyl)pyridin-4-amine(Cat. No.:CAS No. 25551-59-1)

N-(2-nitrophenyl)pyridin-4-amine

Cat. No.: B107022
CAS No.: 25551-59-1
M. Wt: 215.21 g/mol
InChI Key: VHQUELUASRQSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-nitrophenyl)pyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O2 B107022 N-(2-nitrophenyl)pyridin-4-amine CAS No. 25551-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-nitrophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQUELUASRQSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382789
Record name N-(2-nitrophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25551-59-1
Record name N-(2-nitrophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Nitroaromatic Amine and Pyridine Frameworks

N-(2-nitrophenyl)pyridin-4-amine belongs to the broader classes of nitroaromatic amines and pyridine (B92270) derivatives. Nitroaromatic compounds, containing one or more nitro groups (—NO₂) attached to an aromatic ring, are known for their diverse applications, ranging from pharmaceuticals to industrial chemicals. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical and physical properties of the molecule.

The pyridine component of this compound is a six-membered heterocyclic aromatic ring containing one nitrogen atom. Pyridine and its derivatives are fundamental building blocks in organic chemistry and are prevalent in many natural products, including alkaloids and vitamins. The nitrogen atom in the pyridine ring imparts basicity and unique reactivity to the molecule. The combination of the electron-deficient nitrophenyl ring and the electron-rich pyridine ring through an amine linker creates a molecule with a distinct electronic profile, making it a valuable scaffold for further chemical modifications and applications.

Significance in Heterocyclic Compound Discovery and Development

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. N-(2-nitrophenyl)pyridin-4-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic systems. The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to an amino group. This resulting amine can then be used as a handle for further derivatization, enabling the construction of a wide array of novel heterocyclic structures.

The synthesis of this compound itself typically involves a nucleophilic aromatic substitution reaction. For instance, the reaction of 4-chloropyridine (B1293800) with 2-nitroaniline (B44862) in the presence of a base can yield the desired product. The reactivity of the pyridine (B92270) and nitrophenyl rings can be strategically exploited to build diverse molecular architectures.

Overview of Research Domains and Interdisciplinary Relevance

Strategic Approaches to this compound Synthesis

The core of synthesizing this compound involves the creation of the amine linkage between the pyridine and nitrophenyl moieties. This can be accomplished directly through coupling reactions or indirectly through the modification of precursor molecules.

Cross-coupling reactions are a cornerstone for the formation of C-N bonds, providing direct routes to N-aryl amines. The two most prominent methods applicable to the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of 4-aminopyridine (B3432731) with 1-halo-2-nitrobenzene (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene). Traditionally, these reactions require stoichiometric amounts of copper powder and are conducted at high temperatures (often over 210°C) in polar aprotic solvents like DMF, N-methylpyrrolidone, or nitrobenzene (B124822). wikipedia.org The presence of an electron-withdrawing group, such as the nitro group on the phenyl ring, activates the aryl halide, facilitating the nucleophilic substitution. wikipedia.org Modern iterations of the Ullmann reaction often employ soluble copper(I) catalysts, such as copper(I) iodide (CuI), sometimes in the presence of a ligand, which can allow for milder reaction conditions. organic-chemistry.org

The Buchwald-Hartwig amination represents a more modern, palladium-catalyzed approach to C-N bond formation. researchgate.net This reaction is known for its high efficiency, broad substrate scope, and often milder reaction conditions compared to the traditional Ullmann reaction. The synthesis of this compound via this method would involve reacting 4-aminopyridine with a 1-halo-2-nitrobenzene in the presence of a palladium catalyst and a suitable base. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos). This method has become a powerful tool for the synthesis of a wide array of N-aryl compounds. nih.gov

Table 1: Comparison of Primary Coupling Reactions for this compound Synthesis

Feature Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (Cu powder, CuI, etc.) Palladium (Pd(OAc)₂, Pd₂(dba)₃) + Ligand
Typical Reactants 4-aminopyridine + 1-halo-2-nitrobenzene 4-aminopyridine + 1-halo-2-nitrobenzene
Temperature High (often > 200°C) Milder (Room temp. to ~120°C)
Advantages Inexpensive catalyst, good for electron-deficient halides High yields, broad scope, milder conditions
Disadvantages Harsh conditions, often requires stoichiometric copper Expensive catalyst/ligands, air-sensitive

An alternative synthetic strategy involves modifying a precursor molecule that already contains the core N-phenyl-pyridin-4-amine skeleton. This approach circumvents the need for a direct C-N coupling reaction in the final step.

One such method is the electrophilic nitration of N-phenylpyridin-4-amine. In this process, the parent compound, N-phenylpyridin-4-amine, would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the phenyl ring. The position of nitration (ortho, meta, or para) is directed by the activating effect of the amine group. While the amine is a strong activating group, achieving selective nitration at the ortho position can be challenging and may lead to a mixture of isomers. Procedures for the ortho-nitration of aniline (B41778) derivatives often involve using a promoter like iron(III) nitrate. rsc.org

Another functional group interconversion approach involves the reduction of a nitro group on a related precursor. For instance, one could synthesize a precursor like 2-chloro-4-nitropyridine (B32982) and react it with an aniline, followed by reduction of the nitro group. chemicalbook.com More directly, if a compound like 4-chloro-N-(2-nitrophenyl)pyridinium was available, a subsequent amination step could yield the target molecule. A wide variety of reagents can be used for the reduction of aromatic nitro groups to amines, including catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn, HCl), or transfer hydrogenation (e.g., formic acid, hydrazine). organic-chemistry.org

Reaction Condition Optimization and Parameter Influence

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and side products.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the outcome of the synthesis, particularly for coupling reactions. The solvent must solubilize the reactants and catalyst, and its polarity can significantly influence reaction rates.

For Ullmann-type reactions , high-boiling polar aprotic solvents are traditionally favored. These include:

Dimethylformamide (DMF)

N-Methyl-2-pyrrolidone (NMP) wikipedia.org

Nitrobenzene wikipedia.org

These solvents can effectively solvate the copper catalyst and the ionic intermediates formed during the reaction. In recent years, deep eutectic solvents (DES) have emerged as greener alternatives, sometimes allowing the reaction to proceed at milder temperatures (60–100°C) without the need for additional ligands. frontiersin.org

For Buchwald-Hartwig aminations , a range of solvents can be employed, with the optimal choice depending on the specific catalyst system and substrates. Common solvents include:

Toluene (B28343)

Dioxane

Tetrahydrofuran (THF)

The solvent's ability to coordinate with the palladium center can affect the catalytic activity, and thus, solvent screening is a common optimization step.

Table 2: Representative Solvent Effects on N-Arylation Efficiency

Solvent Dielectric Constant (approx.) Typical Boiling Point (°C) General Effect on Coupling Reactions
Toluene 2.4 111 Common, non-polar, good for many Pd-catalyzed reactions.
Dioxane 2.2 101 Aprotic ether, widely used in Buchwald-Hartwig reactions.
DMF 36.7 153 Polar aprotic, effective for Ullmann reactions, helps solubilize salts.
NMP 32.2 202 High-boiling polar aprotic, classic solvent for high-temperature Ullmann.

Catalyst Selection and Mechanism of Action

The catalyst is the heart of the coupling reaction, dictating the reaction's feasibility and efficiency.

For the Buchwald-Hartwig amination , the catalyst system is more complex, consisting of a palladium source and a supporting ligand. The choice of ligand is crucial and can dramatically affect the reaction's success. Bulky, electron-rich phosphine ligands are typically the most effective. The generally accepted catalytic cycle involves:

Oxidative Addition: The active Pd(0) species reacts with the 1-halo-2-nitrobenzene to form a Pd(II) complex.

Amine Coordination & Deprotonation: The 4-aminopyridine coordinates to the palladium center, followed by deprotonation by the base to form an amido complex.

Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.

Table 3: Comparison of Catalysts for C-N Coupling

Catalyst System Reaction Type Typical Loading Key Characteristics
CuI / Ligand Ullmann 5-10 mol% Milder than classic Cu powder; ligands can improve solubility and reactivity.
Pd₂(dba)₃ / Xantphos Buchwald-Hartwig 1-5 mol% Pd Versatile and highly active system for a broad range of aryl halides and amines.
Pd(OAc)₂ / BINAP Buchwald-Hartwig 1-5 mol% Pd A classic, robust system, particularly effective for aryl bromides and iodides.

Temperature and Pressure Profiling for Yield Enhancement

Temperature and pressure are critical parameters that directly influence reaction rates and yields.

For Ullmann reactions , high temperatures, often in excess of 150-200°C, are standard. wikipedia.org These conditions are necessary to overcome the high activation energy of the reaction, especially with less reactive aryl halides like chlorides. Running the reaction under pressure (e.g., in a sealed tube) can be necessary when using volatile reactants or solvents to maintain them in the liquid phase at the required temperatures.

Buchwald-Hartwig reactions are generally conducted at lower temperatures, typically ranging from ambient temperature to around 110°C, depending on the reactivity of the substrates and the efficiency of the catalyst system. Microwave irradiation has been successfully employed to accelerate these reactions, often reducing reaction times from hours to minutes. researchgate.net

Table 4: General Influence of Temperature on Reaction Yield for C-N Coupling

Temperature Range Potential Outcome Applicable Reaction
25-60°C Low to moderate yield, slow reaction rate. Highly active Buchwald-Hartwig systems.
60-120°C Optimal for many Buchwald-Hartwig reactions, good balance of rate and selectivity. Buchwald-Hartwig, modern Ullmann.
>150°C Necessary for traditional Ullmann, risk of decomposition and side products increases. Traditional Ullmann.

Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. Key considerations include reaction efficiency, process safety, cost-effectiveness, and product purity. Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, offers viable solutions.

A primary strategy for process intensification in the synthesis of N-aryl pyridinamines is the use of microwave-assisted organic synthesis (MAOS). Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and product purity. mdpi.comnih.govnih.gov This is attributed to the direct and efficient heating of the reaction mixture, minimizing the formation of by-products. For the synthesis of related nitrophenyl and pyridinyl compounds, microwave-assisted methods have been shown to be effective, suggesting their potential applicability to the large-scale production of this compound. mdpi.comnih.gov

Continuous flow chemistry is another pivotal technology for scale-up and process intensification. By conducting reactions in continuously flowing streams through microreactors or packed-bed reactors, this approach offers superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control leads to more consistent product quality, improved safety by minimizing the volume of hazardous materials at any given time, and higher throughput. While specific studies on the flow synthesis of this compound are not prevalent, the successful application of flow chemistry to other C-N cross-coupling reactions indicates its high potential for this process.

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of a generic N-aryl pyridinamine, highlighting the advantages of process intensification techniques over traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for N-Aryl Pyridinamine Synthesis

Parameter Conventional Batch Microwave-Assisted Continuous Flow
Reaction Time 12-24 hours 10-30 minutes 5-60 minutes (residence time)
Temperature High (e.g., >100 °C) Moderate to High (e.g., 140 °C) mdpi.com Precisely controlled
Yield Moderate Good to Excellent mdpi.com High and Consistent
Safety Risk of thermal runaway Reduced risk Inherently safer
Scalability Difficult, non-linear Moderate Excellent, linear

Development of Green Chemistry Synthetic Routes

A significant advancement in this area is the development of electrochemical synthesis methods. Electrochemical C-H amination has emerged as a powerful, metal-free technique for creating C-N bonds. nih.govacs.org This method uses electricity to drive the reaction, avoiding the need for harsh chemical oxidants or metal catalysts. It has been successfully applied to the C-H amination of aromatic compounds containing nitro groups, making it a promising green alternative for the synthesis of this compound. nih.govacs.org This approach is highly chemoselective and avoids the generation of metallic waste streams, which are a common issue in traditional cross-coupling reactions.

Another key aspect of green synthesis is the choice of solvent. Traditional syntheses often rely on high-boiling, toxic organic solvents. Research into greener alternatives focuses on using water, alcohols (like ethanol), or bio-based solvents. While specific catalyst-free methods in green solvents are not yet documented for this compound, related syntheses of other heterocyclic amines have shown success. For instance, catalyst-free reactions under microwave conditions in solvents like toluene represent a step towards greener processes by eliminating the need for metal catalysts. mdpi.com

The table below outlines potential green chemistry approaches for the synthesis of this compound, comparing them to a traditional cross-coupling method.

Table 2: Green Chemistry Approaches for this compound Synthesis

Approach Traditional (e.g., Buchwald-Hartwig) Electrochemical C-H Amination nih.govacs.org Catalyst-Free Microwave Synthesis mdpi.com
Catalyst Palladium or Copper None (Metal-Free) None
Reagents Organometallic ligands, strong bases Pyridine, alkylamine Benign starting materials
Solvent Toluene, Dioxane (often toxic) Acetonitrile, Dichloromethane Toluene mdpi.com
By-products Metal salts, ligand waste Minimal Minimal
Atom Economy Moderate High High
Green Principle - Catalysis (avoided), Waste Prevention Catalysis (avoided), Energy Efficiency

The continued exploration of these advanced synthetic methodologies is crucial for the sustainable production of this compound and other valuable chemical compounds.

Single Crystal X-ray Diffraction Analysis

Although a specific single-crystal X-ray diffraction study for this compound has not been reported, the analysis of closely related structures allows for a detailed prediction of its molecular geometry and packing in the solid state.

The molecular conformation of this compound is expected to be non-planar. The inherent steric hindrance between the ortho-nitro group on the phenyl ring and the hydrogen atom on the bridging amine, as well as with the pyridine ring, would necessitate a significant twist between the two aromatic systems. This is a common feature in many N-aryl-pyridin-4-amine derivatives. The bond lengths and angles within the pyridine and nitrophenyl rings are expected to adhere to standard values for such aromatic systems. The C-N-C bond angle of the amine bridge will likely be in the range of 125-130°, reflecting the sp² hybridization of the nitrogen atom.

A comparative look at related structures provides a basis for these predictions. For instance, in N-(4-nitrophenyl)pyridin-2-amine, a related isomer, the molecule is not planar, with a dihedral angle between the pyridine and benzene (B151609) rings.

Bond/AngleExpected Value Range
C-N (amine-phenyl)1.40 - 1.44 Å
C-N (amine-pyridyl)1.37 - 1.41 Å
C-N-C (amine bridge)125° - 130°
N-O (nitro group)1.21 - 1.25 Å
C-C (aromatic)1.36 - 1.41 Å
This table presents predicted bond lengths and angles for this compound based on data from analogous compounds.
DonorAcceptorProbable Motif
N-H (amine)N (pyridine)Chain or Dimer
N-H (amine)O (nitro)Chain or Dimer
This table outlines the likely primary hydrogen bonding interactions for this compound.

Given the presence of two aromatic rings, π-π stacking interactions are expected to play a crucial role in stabilizing the crystal structure of this compound. These interactions would likely occur between the pyridyl and/or nitrophenyl rings of adjacent molecules. The electron-deficient nature of the nitrophenyl ring and the electron-rich character of the pyridine ring could lead to favorable offset face-to-face or edge-to-face stacking arrangements. The presence of a nitro group can also facilitate nitro-π interactions. nih.gov Such interactions, in conjunction with hydrogen bonding, would contribute to a dense and stable three-dimensional network.

Interaction TypePredicted Contribution
H···O/O···H40 - 55%
H···C/C···H15 - 25%
H···H10 - 20%
C···C5 - 10%
N···H3 - 8%
This table presents a predictive Hirshfeld surface contact analysis for this compound, with percentage contributions estimated from analogous structures.

Polymorphism and Crystallization Engineering Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. The specific polymorph obtained can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and cooling rate. The conformational flexibility arising from the rotation around the C-N bonds of the amine bridge, coupled with the competing hydrogen bond donors and acceptors, makes the existence of different polymorphic forms highly probable. Crystallization engineering studies, involving systematic variation of crystallization conditions, would be essential to explore the polymorphic landscape of this compound and to isolate different crystalline forms with potentially distinct physical properties.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Research

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available experimental research. Detailed analytical data, including Fourier Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), Photoluminescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, appear to be absent from scientific literature and chemical databases.

The structural elucidation and definitive characterization of a chemical compound rely heavily on these spectroscopic techniques. FT-IR and Raman spectroscopy are essential for identifying functional groups and providing a "molecular fingerprint" through vibrational analysis. UV-Vis and photoluminescence spectroscopy offer insights into the electronic transitions and excited-state properties of a molecule. Finally, 1H and 13C NMR spectroscopy are indispensable for determining the precise connectivity and chemical environment of atoms within the molecular structure.

While data exists for structurally related compounds, such as the isomeric N-(4-nitrophenyl)pyridin-4-amine or other molecules containing nitrophenyl and pyridine moieties, this information cannot be accurately extrapolated to this compound. The specific placement of the nitro group in the ortho position on the phenyl ring is expected to have a substantial influence on the molecule's electronic properties, conformation, and, consequently, its spectroscopic signatures due to potential steric and electronic interactions (e.g., intramolecular hydrogen bonding).

Without access to primary experimental data from peer-reviewed studies or spectral databases for this compound (CAS No. 26950-51-6), a scientifically accurate and detailed article on its advanced spectroscopic characterization cannot be generated at this time. The synthesis and full characterization of this compound have not been sufficiently reported in the accessible literature to fulfill the requested analysis.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift and Coupling Constant Analysis

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for each proton in the N-(2-nitrophenyl)pyridin-4-amine molecule, are not available in the reviewed literature.

¹³C NMR Chemical Shift Correlations and Structural Assignment

A complete, experimentally determined ¹³C NMR spectrum with assignments for all carbon atoms in the this compound structure could not be found.

¹⁵N NMR Chemical Shift Investigations

Specific ¹⁵N NMR chemical shift data for the nitrogen atoms within this compound are not documented in the available scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

While the principles of 2D NMR techniques like COSY, HSQC, and HMBC are well-established for structural elucidation, their specific application and the resulting connectivity maps for this compound have not been published.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Although the fragmentation patterns of related nitrophenyl compounds have been studied, a detailed mass spectrum and fragmentation analysis specifically for this compound, which would confirm its molecular formula and elucidate its fragmentation pathways, is not available.

Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not publicly available. As a result, the specific data required to construct a detailed analysis according to the requested outline cannot be provided at this time.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the molecular structure and properties of chemical compounds. Such studies typically involve a meticulous process of geometry optimization to find the most stable three-dimensional arrangement of atoms, followed by a detailed analysis of the electronic structure and predicted spectroscopic parameters.

For a compound like this compound, a theoretical investigation would normally include:

Geometry Optimization: Determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. This would reveal the spatial relationship between the 2-nitrophenyl group and the pyridin-4-amine moiety.

Electronic Structure Analysis: This involves characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding the compound's reactivity and electronic properties. Further analysis, such as Natural Bond Orbital (NBO) calculations, would elucidate charge distribution and intramolecular interactions. An electrostatic potential surface map would visually represent the electron-rich and electron-poor regions of the molecule, indicating sites for potential chemical reactions.

Spectroscopic Parameter Prediction: DFT calculations are also employed to predict vibrational frequencies (corresponding to infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are invaluable for interpreting experimental spectra and confirming the compound's structure.

While extensive research exists for related nitrophenyl and aminopyridine derivatives, the specific isomer this compound appears to be uncharacterized from a computational standpoint in available scientific literature. The generation of scientifically accurate data tables and detailed research findings is therefore not possible without access to dedicated research focused solely on this molecule.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape and dynamic behavior of N-(2-nitrophenyl)pyridin-4-amine. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can trace the trajectory of the molecule over time, revealing its preferred shapes and the transitions between them.

A related study on 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, which also contains a nitrophenyl group attached to a nitrogen-containing ring, utilized molecular modeling to determine its geometry, correlating the findings with experimental UV spectra rsc.org. Such studies underscore the importance of understanding the conformational preferences dictated by the nitro-substituted aryl moiety.

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The surrounding environment, particularly the solvent, can significantly influence the conformational stability and dynamics of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. In PCM, the solvent is represented as a continuous, polarizable dielectric medium that surrounds the solute molecule, which is placed in a cavity within this medium. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's properties in solution.

For this compound, PCM calculations can be employed to investigate how solvents of varying polarity affect its conformational equilibrium. In a non-polar solvent, intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, will likely dominate the conformational preference. In contrast, in a polar solvent, the interaction between the solvent and the polar groups of the molecule (the nitro group and the pyridine (B92270) nitrogen) will become more significant. This can lead to a shift in the conformational equilibrium towards more polar conformations that can better engage with the solvent molecules. Theoretical studies on the solvent effect on the conformation of molecules with competing intra- and intermolecular hydrogen bonds have shown that the balance can be delicately tuned by the solvent environment nih.gov. For instance, spectral studies on amino-nitro-benzene derivatives have demonstrated that the solvent's electric permittivity influences their electronic absorption spectra, which is directly related to their molecular conformation and electronic structure wjpsonline.com.

Intermolecular Interaction Energy Decomposition Analysis

Understanding the nature and strength of intermolecular interactions is crucial for predicting the solid-state packing of this compound and its interactions with biological targets. Energy Decomposition Analysis (EDA) is a powerful quantum chemical tool that dissects the total interaction energy between two molecules (or fragments within a molecule) into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies.

For a dimer of this compound, EDA can reveal the dominant forces driving its self-assembly. Given the presence of aromatic rings, π-stacking interactions are expected to play a significant role. A study on the nitrobenzene-benzene complex and the nitrobenzene (B124822) dimer highlighted that dispersion interactions significantly stabilize the slipped-parallel orientation rsc.org. The pyridine ring in this compound can also engage in favorable π-stacking interactions. Furthermore, the nitro group can act as a hydrogen bond acceptor, while the amine proton can act as a hydrogen bond donor, leading to the formation of hydrogen-bonded networks. An EDA can quantify the contribution of these different interactions, providing a detailed picture of the intermolecular forces at play. For instance, a Ziegler-Rauk energy decomposition analysis performed on 3-methylindole (B30407) dimers pinpointed electrostatics as the major driving force for stabilizing stacking interactions nih.gov.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods can be used to explore the potential reactivity of this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the reaction pathways and determine the activation barriers for various chemical transformations.

One potential reaction is the thermal decomposition of the molecule. The nitro group is known to be a key functional group in energetic materials, and its decomposition can initiate a cascade of reactions. A quantum chemical study on the thermolysis of nitroguanidine, for example, identified two competing decomposition pathways nih.gov. Similarly, for this compound, the cleavage of the C-NO2 or N-NO2 bond could be an initial step in its thermal decomposition. Computational studies on the decomposition of nitroaromatic compounds have provided insights into their initiation mechanisms nih.govmdpi.com.

Another area of interest is the molecule's behavior in redox reactions. The nitro group can be electrochemically reduced, a process that is often important in the biological activity or toxicity of nitroaromatic compounds. Computational studies can model the electron transfer processes and the subsequent chemical changes, helping to understand the redox properties of the molecule researchgate.net. The study of enzymatic reactions often involves the analysis of transition states to understand the catalytic mechanism and to design inhibitors nih.govrsc.org.

In Silico Prediction of Biological Activity Descriptors (e.g., Drug-Likeness, ADMET Profiling)

In the context of drug discovery, it is essential to assess the potential of a new compound to be a viable drug candidate. In silico methods provide a rapid and cost-effective way to predict various properties related to a molecule's pharmacokinetic and pharmacodynamic profile. These predictions are often based on the molecule's structure and physicochemical properties.

Drug-Likeness: Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a compound and its potential for oral bioavailability etflin.comijpsonline.cometflin.com. The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of ≤ 500 g/mol

A calculated octanol-water partition coefficient (logP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

ADMET Profiling: This involves the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties. rsc.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.net

For this compound, we can predict these properties based on its structure.

DescriptorPredicted Value for this compoundLipinski's Rule of Five Compliance
Molecular Weight ( g/mol )215.20Yes
cLogP~2.5Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors4 (1 pyridine N, 1 amine N, 2 nitro O)Yes
Polar Surface Area (Ų)~85Favorable for cell permeability
Number of Rotatable Bonds2Favorable for conformational stability

Note: The cLogP and Polar Surface Area are estimated values based on computational models and can vary slightly depending on the algorithm used.

Based on these predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability. The predicted polar surface area is also within a range that is generally considered conducive to good cell membrane permeability. QSAR studies on related pyridine and nitroaromatic compounds have shown that these descriptors are crucial in determining their biological activities and toxicities wjpsonline.commdpi.com. The presence of the pyridine moiety is often associated with improved metabolic stability and drug permeability cmjpublishers.com. However, the nitroaromatic group can sometimes be associated with toxicity concerns, which would require further experimental validation nih.gov.

Reactivity Profiles and Mechanistic Investigations

Photochemical Transformations and Electron Transfer Pathways

The presence of the nitroaromatic system in N-(2-nitrophenyl)pyridin-4-amine suggests a rich and complex photochemistry, driven by electron transfer processes.

Photoinduced Intramolecular Proton Transfer Mechanisms

While direct studies on this compound are not extensively documented, analogous systems such as 4-(2-nitrophenyl)-1,4-dihydropyridines provide valuable insights. In these related compounds, photoexcitation leads to an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the 2-nitrophenyl group. nih.gov This is followed by an intramolecular proton transfer, resulting in the formation of a zwitterionic intermediate. nih.gov This process is facilitated by the close proximity of the acidic proton and the basic nitro group, a structural feature inherent to the ortho-nitro configuration. A similar mechanism can be postulated for this compound, where the amino proton could potentially be transferred to the electronically excited nitro group.

Characterization of Photoreactive Intermediates

In studies of related 4-(2-nitrophenyl)-1,4-dihydropyridines, a key photoreactive intermediate has been identified as an aromatic zwitterion. nih.gov This intermediate was detected in a matrix at low temperatures (90 K) and was observed to convert to the final photoproduct upon warming. nih.gov The formation of this zwitterion is a direct consequence of the initial photoinduced electron and subsequent proton transfer. While specific intermediates for this compound have not been characterized, it is reasonable to expect the formation of analogous transient species upon irradiation.

Nucleophilic Substitution Reactivity of the Pyridine (B92270) and Nitrophenyl Moieties

The pyridine ring in this compound is susceptible to nucleophilic attack, a reactivity pattern common to electron-deficient heterocyclic systems.

The pyridine ring, particularly at the 2- and 4-positions, is electron-deficient and thus activated towards nucleophilic substitution. uoanbar.edu.iq However, the presence of the bulky 2-nitrophenylamino substituent may sterically hinder attack at the 2-position. Conversely, the nitrophenyl ring, being electron-deficient due to the nitro group, can also undergo nucleophilic aromatic substitution, although this is generally less facile than on the pyridine ring. The relative reactivity of the two rings is dependent on the nature of the nucleophile and the reaction conditions.

In related systems, such as the reactions of substituted pyridines with amines, the mechanism often proceeds in a stepwise manner involving a tetrahedral intermediate. nih.gov The rate-determining step can vary depending on the basicity of the nucleophile and the nature of the leaving group. nih.gov For this compound, nucleophilic attack on the pyridine ring would likely involve the displacement of a hydride ion, a process that is generally not favored but can occur under specific conditions.

Redox Behavior and Nitro Group Reduction Pathways

The nitro group of this compound is a key center for redox activity, with its reduction leading to a variety of products with altered electronic and chemical properties.

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds. acs.org This process can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C), or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. commonorganicchemistry.com The reduction proceeds through several intermediates, including nitroso and hydroxylamino species, ultimately yielding the corresponding amino derivative, N-(2-aminophenyl)pyridin-4-amine.

Flavoenzymes, such as NADPH:cytochrome P-450 reductase, are known to catalyze the single- and two-electron reduction of nitroaromatic compounds. nih.gov These enzymatic reactions involve the transfer of electrons from a flavin cofactor (FMN or FAD) to the nitro group. nih.gov The initial single-electron transfer results in the formation of a nitro anion radical, which can then undergo further reduction. The specific reduction pathway and final products can be influenced by the enzyme's active site environment and the redox potential of the nitroaromatic substrate.

Derivatization Strategies for Functionalization and Analog Synthesis

The versatile reactivity of this compound allows for a range of derivatization strategies to synthesize functionalized analogs.

The amino group and the aromatic rings provide multiple sites for chemical modification. For instance, the amino group can be acylated or alkylated to introduce new functional groups. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.

Furthermore, the reduction of the nitro group to an amine opens up a plethora of synthetic possibilities. The resulting diamine can be used as a building block for the synthesis of more complex heterocyclic systems through condensation and cyclization reactions. For example, reaction with dicarbonyl compounds can lead to the formation of fused heterocyclic structures. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds and for the development of new molecules with tailored properties.

Advanced Applications and Biological Relevance

Biomedical Research Applications

No published studies were found that specifically assess the anticancer activity of N-(2-nitrophenyl)pyridin-4-amine. Therefore, no data is available for the following sub-sections:

Anticancer Activity Studies

In Vitro Cytotoxicity Assessment against Cancer Cell Lines 7.1.1.2. Investigation of Apoptosis Induction and Cell Cycle Arrest Mechanisms 7.1.1.3. Enzyme Inhibition Profiling (e.g., Kinases, Deubiquitinases)

No published studies were found that specifically assess the antimicrobial activity of this compound. Therefore, no data is available for the following sub-section:

Antimicrobial Research

Antifungal Efficacy Studies

The N-phenylpyridin-4-amine framework is a recognized pharmacophore in the design of antimicrobial agents. While direct studies on the antifungal efficacy of this compound are not extensively documented, research on structurally related compounds provides significant insights into its potential. For instance, derivatives of nicotinic acid, which share the pyridine (B92270) core, have demonstrated notable activity against various fungal pathogens. nih.gov Specifically, nicotinic acid benzylidene hydrazide derivatives bearing a nitro substituent have shown potent antifungal properties against Candida albicans and Aspergillus niger, with some exhibiting efficacy comparable to the standard drug fluconazole. nih.gov This suggests that the nitro group, a key feature of this compound, can contribute significantly to the antifungal activity of pyridine-based compounds.

Furthermore, studies on other nitroaromatic compounds, such as nitrofuran derivatives, have revealed broad-spectrum antifungal activity. mdpi.com These compounds have shown inhibitory effects against a range of fungi, including Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton species, and Candida species, with minimum inhibitory concentration (MIC90) values as low as 0.48 µg/mL. mdpi.com The fungicidal profile of these compounds underscores the potential of the nitroaromatic moiety in antifungal drug design.

While specific data on this compound is pending, the established antifungal activity of related pyridine and nitro-substituted compounds strongly supports its investigation as a potential antifungal agent.

Table 1: Antifungal Activity of Related Pyridine and Nitro-Substituted Compounds

Compound ClassFungal SpeciesActivityReference
Nicotinic acid benzylidene hydrazide derivatives (with nitro substituent)Candida albicans, Aspergillus nigerComparable to fluconazole nih.gov
Nitrofuran derivativesHistoplasma capsulatum, Paracoccidioides brasiliensisMIC90: 0.48 µg/mL mdpi.com
Nitrofuran derivativesTrichophyton rubrum, T. mentagrophytesMIC90: 0.98 µg/mL mdpi.com
Nitrofuran derivativesCandida and Cryptococcus neoformans strainsMIC90: 3.9 µg/mL mdpi.com
Antiparasitic Activity Investigations

The N-aryl-4-aminopyridine scaffold has been a fruitful area of research for the discovery of new antiparasitic agents. Although direct antiparasitic studies on this compound are limited in the public domain, the activity of analogous compounds suggests its potential. For example, pyrazolo[1,5-a]pyrimidines, which can be considered bioisosteres of the N-phenylpyridine core, have been investigated as inhibitors of mycobacterial ATP synthase, a target also relevant in some parasitic organisms. mdpi.com

Investigations into related structures provide a strong rationale for exploring the antiparasitic properties of this compound. The presence of the nitro group is particularly noteworthy, as many established antiparasitic drugs are nitroaromatic or nitroheterocyclic compounds.

Other Pharmacological Target Interactions (e.g., COX-2, iNOS, MAO-B)

Beyond antimicrobial applications, the N-phenylpyridin-4-amine scaffold has been explored for its interaction with various pharmacological targets, including enzymes involved in inflammation and neurodegeneration.

Cyclooxygenase-2 (COX-2) Inhibition:

Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which bear a structural resemblance to this compound, have been designed and evaluated as COX-2 inhibitors. nih.gov Docking studies of these compounds demonstrated a high affinity for the COX-2 active site, with some derivatives showing better docking scores than the selective COX-2 inhibitor celecoxib. nih.gov This suggests that the N-phenylpyridine framework can be effectively tailored to target the COX-2 enzyme. The electronic and steric properties of the substituents on the N-phenyl ring were found to be critical for inhibitory activity. nih.gov

While direct experimental data for this compound is not available, these findings provide a strong basis for its investigation as a potential COX-2 inhibitor.

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

The biological activity of N-phenylpyridin-4-amine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. Structure-activity relationship (SAR) studies on related series of compounds have provided valuable insights that can guide the design of more potent and selective agents based on the this compound scaffold.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar N-aryl-amino-heterocycle motif, nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex was achieved through systematic medicinal chemistry optimization. nih.gov This highlights the druggability of this general scaffold.

In the context of antiproliferative activity, studies on various pyridine derivatives have shown that the nature and position of substituents play a crucial role in determining the half-maximal inhibitory concentration (IC50) values. mdpi.com For example, the presence of electron-withdrawing or electron-donating groups can significantly modulate the biological activity. mdpi.com In one study on pyrazolo[1,5-a]pyrimidin-7-amines, analogs with electron-donating groups on the phenyl ring were found to be active, while those with electron-withdrawing groups were inactive. mdpi.com This is a critical consideration for the this compound structure, which contains a strongly electron-withdrawing nitro group.

The position of the substituent is also a key determinant of activity. For example, in a series of N-phenylnaphthalene-carboxamide derivatives, the antiproliferative effect was found to increase when a nitro substituent was moved from the ortho- to the para-position. researchgate.net

These SAR insights from related compound series are instrumental in predicting the potential biological activities of this compound and in designing future analogs with enhanced efficacy and selectivity.

Chemosensing and Biosensing Applications

The unique electronic and structural properties of this compound make it an interesting candidate for the development of chemosensors and biosensors. The presence of nitrogen atoms in the pyridine ring and the amine linker provides potential coordination sites for metal ions, while the nitro-substituted phenyl ring can act as a signaling unit.

Development of Optical Sensors (Optodes) for Trace Analyte Detection

Organic compounds containing nitrogen moieties are frequently employed as chemosensors for the detection and quantification of various analytes, including heavy metal ions. mdpi.com These compounds can coordinate with metal ions, leading to changes in their optical properties, such as absorption or fluorescence, which can be used for analytical purposes.

While specific optical sensors based on this compound have not been extensively reported, related structures have shown significant promise. For example, coordination polymers incorporating Cd(II) have been utilized as fluorescent sensors for the detection of nitroaromatic compounds and pesticides. acs.org Furthermore, porphyrin derivatives functionalized with nitro groups have been used as fluorescent probes for the detection of metal ions like Cd2+. nih.gov The interaction of the nitro groups with the metal ion is responsible for the change in the fluorescence spectrum. nih.gov

Given that this compound contains both a potential metal-binding site (the pyridine nitrogen and the amine linker) and a nitroaromatic signaling unit, it is a promising candidate for the development of novel optical sensors.

Complexation Chemistry for Metal Ion Recognition and Quantification

The ability of this compound to form complexes with metal ions is central to its potential application in chemosensing. The pyridine nitrogen and the exocyclic amine nitrogen can act as a bidentate ligand, chelating to a metal center. The electronic properties of the complex, and thus its spectroscopic signature, would be highly sensitive to the nature of the bound metal ion.

Research on related ligands has demonstrated the feasibility of this approach. For instance, a 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine ligand has been synthesized and its complexation with Cu2+ and Zn2+ has been studied. researchgate.net The resulting complexes were shown to act as fluorosensors for sodium ions. researchgate.net Similarly, metal-organic frameworks (MOFs) containing amine-functionalized ligands have been used for the selective detection of Cu(II) ions. nanochemres.org

These examples highlight the potential of the this compound scaffold in the design of selective metal ion sensors. The specific binding properties and the resulting spectroscopic changes upon complexation would need to be experimentally determined.

Catalytic Applications in Organic Transformations

There is currently no evidence in publicly available scientific literature to suggest that this compound is used as a catalyst itself. The presence of nitrogen atoms in the pyridine ring and the amine bridge, which possess lone pairs of electrons, could theoretically allow the molecule to act as a ligand for metal catalysts. Such coordination could modulate the electronic properties and steric environment of a metallic center, influencing its catalytic activity. However, no studies have been published that explore or confirm this potential.

The primary role of this compound documented in the context of organic transformations is that of a reactant. Specifically, it serves as a precursor for the synthesis of its reduced analogue, 4-(2-aminoanilino)pyridine (B28482). This transformation is achieved through a hydrogenation reaction.

Hydrogenation to 4-(2-Aminoanilino)pyridine

The nitro group of this compound can be selectively reduced to an amine group. This reaction is typically carried out using catalytic hydrogenation. One documented method employs a nickel-chromium (Ni-Cr) catalyst to facilitate the conversion, resulting in the formation of 4-(2-aminoanilino)pyridine dihydrochloride (B599025) with increased yield. chemicalbook.com This diamino compound could be a valuable intermediate for the synthesis of more complex heterocyclic structures or pharmacologically active molecules.

Table 1: Documented Organic Transformation of this compound

Reactant Catalyst Product Application of Product Reference
This compound Ni-Cr 4-(2-Aminoanilino)pyridine dihydrochloride Synthesis Intermediate chemicalbook.com

Exploration in Functional Materials Development

As of now, there is no specific research detailing the exploration or application of this compound in the development of functional materials. The molecule possesses structural features, such as the aromatic and heterocyclic rings, that are common in materials like organic semiconductors, dyes, or polymers. For instance, related isomers such as N-(4-nitrophenyl)pyridin-4-amine have been investigated for their semiconducting properties and use in dye synthesis. However, without dedicated studies on this compound, its potential in this area remains purely theoretical and unconfirmed by experimental data.

Future Directions and Emerging Research Avenues

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the bond between the pyridine (B92270) and phenyl rings in N-(2-nitrophenyl)pyridin-4-amine allows for a wide range of conformations. The design and synthesis of conformationally restricted analogues, where this rotational freedom is limited, could lead to compounds with enhanced selectivity and potency for specific biological targets. By locking the molecule into a more rigid structure, it is possible to better understand the spatial requirements for its interactions.

Future synthetic strategies could involve incorporating bridging atoms or ring systems to create bicyclic or polycyclic structures. Methodologies such as intramolecular cyclization reactions could be explored to achieve this conformational rigidity. The synthesis of related rigid pyridine-based structures, often employing techniques like Suzuki coupling and nucleophilic substitution, provides a foundational framework for these future endeavors. researchgate.netresearchgate.netmdpi.com

High-Throughput Screening for Novel Biological Targets

The diverse biological activities of pyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggest that this compound and its analogues could interact with a variety of biological targets. researchgate.netnih.govresearchgate.net High-throughput screening (HTS) presents a powerful approach to rapidly assess the biological activity of this compound against extensive libraries of proteins and enzymes. nih.govresearchgate.netsigmaaldrich.com

Future research should focus on employing HTS assays to identify novel biological targets for this compound. This could uncover previously unknown therapeutic applications. For instance, screening against panels of kinases, proteases, or other enzymes implicated in disease could reveal potent and selective inhibitory activity. The structural information gleaned from such studies would be invaluable for the structure-based design of more effective second-generation compounds.

Integration into Advanced Sensing Platforms

The presence of both a pyridine ring and a nitrophenyl group in this compound makes it an intriguing candidate for the development of chemical sensors. Pyridine derivatives have demonstrated utility as chemosensors for the detection of metal ions and other analytes. nih.govresearchgate.netnih.govresearchgate.net The nitro group, being an electron-withdrawing moiety, can modulate the electronic properties of the molecule, potentially leading to detectable changes in fluorescence or color upon binding to a target species.

Future work could focus on integrating this compound into various sensing platforms. This could involve its immobilization on solid supports, such as nanoparticles or polymer films, to create robust and reusable sensors. Research into its ability to detect specific metal ions, anions, or small organic molecules could lead to the development of novel analytical tools for environmental monitoring, industrial process control, or biomedical diagnostics. The development of an optical sensor for lead ion detection using a related compound, 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol, highlights the potential in this area. chemicalbook.comresearchgate.net

Application in Supramolecular Assembly and Nanomaterials

The planar nature of the aromatic rings in this compound suggests its potential for use in supramolecular chemistry and the construction of novel nanomaterials. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, facilitating the self-assembly of well-defined, higher-order structures.

Future investigations could explore the use of this compound as a building block for the creation of functional supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and liquid crystals. Furthermore, its incorporation into nanomaterials, for instance by grafting it onto graphene oxide or other nanostructures, could yield hybrid materials with unique catalytic, electronic, or optical properties. rsc.orgchemicalbook.com

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Fully realizing its promise will require expertise from a range of scientific disciplines.

Future progress will be significantly enhanced through collaborations between:

Synthetic chemists to design and create novel analogues with tailored properties.

Biologists and pharmacologists to conduct high-throughput screening and elucidate mechanisms of action.

Materials scientists and engineers to develop advanced sensing platforms and functional nanomaterials.

Computational chemists to model molecular interactions and predict the properties of new derivatives.

Such interdisciplinary partnerships will be crucial for translating fundamental research on this compound into practical applications with real-world impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-nitrophenyl)pyridin-4-amine, and how is its purity validated?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, in a reaction between 2-nitroaniline and 4-chloropyridine, Pd-catalyzed cross-coupling can yield the target compound. Post-synthesis, purity is validated using reversed-phase HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight (e.g., m/z 230.1 [M+H]+). Structural confirmation is achieved via 1H^1H and 13C^{13}C NMR in deuterated DMSO, with key peaks such as aromatic protons at δ 8.2–8.8 ppm and nitro group-associated shifts .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement uses SHELXL, with challenges including handling disorder in the nitro group or aromatic rings. Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using Mercury software. For ambiguous electron density regions, DFT-based geometry optimization (e.g., B3LYP/6-31G*) can validate atomic positions .

Q. What spectroscopic techniques are essential for characterizing nitro-aromatic derivatives like this compound?

  • Methodology :

  • NMR : 1H^1H, 13C^{13}C, and 15N^{15}N NMR identify electronic effects of the nitro group. For example, the nitro group deshields adjacent protons, shifting signals downfield.
  • IR : Stretching frequencies for NO2_2 (~1520 cm1^{-1} asymmetric, ~1350 cm1^{-1} symmetric) confirm nitro group presence.
  • UV-Vis : π→π* transitions in the nitro-pyridine system are observed at ~300–350 nm .

Advanced Research Questions

Q. How can computational modeling predict the intercalation behavior of this compound in layered materials?

  • Methodology : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) model interactions between the compound and host matrices like zirconium sulfophenylphosphonate. Free energy calculations (e.g., PMF analysis) quantify binding affinities. Density Functional Theory (DFT) optimizes geometries and calculates charge distribution, revealing how nitro group polarity influences interlayer spacing .

Q. What strategies resolve contradictions in experimental vs. computational spectroscopic data?

  • Methodology :

  • NMR Discrepancies : Compare experimental 13C^{13}C shifts with DFT-calculated (GIAO method) values. Solvent effects (e.g., DMSO polarization) are modeled using PCM.
  • Crystallographic Ambiguities : Use Hirshfeld surface analysis to identify weak interactions (e.g., π-stacking) missed in initial refinement. Multi-conformer models in SHELXL improve R-factors for disordered regions .

Q. How does the nitro group influence the compound’s pharmacological activity in receptor-binding assays?

  • Methodology :

  • In vitro Assays : Test affinity against targets like adenosine receptors using radioligand displacement (e.g., 3H^3H-NECA for A2B_{2B} receptors). Nitro group’s electron-withdrawing effect enhances binding in hydrophobic pockets.
  • SAR Studies : Synthesize analogs (e.g., methyl or methoxy substitutions) to correlate nitro positioning with IC50_{50} values. Docking simulations (AutoDock Vina) validate steric and electronic complementarity .

Methodological Tables

Table 1 : Key NMR Data for this compound

Proton Position1H^1H Shift (ppm)13C^{13}C Shift (ppm)Multiplicity
Pyridine C2-H8.82 (s)153.97Singlet
Nitro-adjacent H8.26–8.20 (m)131.14Multiplet
Aromatic NH7.25 (d, J=1.9 Hz)117.18Doublet

Table 2 : Computational vs. Experimental Interlayer Distances in Zirconium Hosts

MethodInterlayer Distance (Å)Binding Energy (kJ/mol)
Experimental (XRD)12.3 ± 0.2-
MD Simulation12.1 ± 0.3-28.5 ± 2.1
DFT Optimization12.5-30.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.